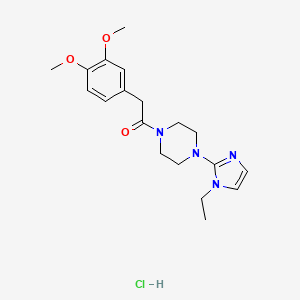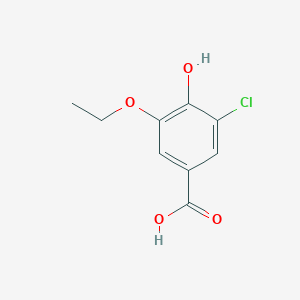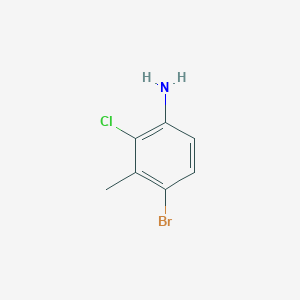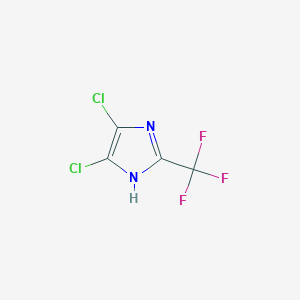![molecular formula C22H28N6O B2773603 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 1021061-19-7](/img/structure/B2773603.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic molecule featuring a pyrazolopyrimidine core, an azepane ring, and a dimethylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide typically involves multi-step organic synthesis techniques:
Formation of the Pyrazolopyrimidine Core: : This step includes the cyclization of appropriate starting materials to form the pyrazolopyrimidine structure under controlled conditions, often using solvents like DMF (dimethylformamide) and catalysts like Pd/C (palladium on carbon).
Incorporation of the Azepane Ring: : Introducing the azepane ring involves nucleophilic substitution or cycloaddition reactions, frequently facilitated by bases like NaH (sodium hydride) in polar aprotic solvents.
Attachment of the Benzamide Moiety: : This final step includes the acylation of the amine group with 3,5-dimethylbenzoyl chloride, commonly carried out in the presence of a base such as triethylamine to neutralize the formed hydrochloric acid.
Industrial Production Methods
Industrial production may utilize optimized versions of the above synthetic routes. Reaction scalability, cost-effectiveness, and safety are crucial considerations. Often, continuous flow reactors and automated synthesis platforms are employed for large-scale production to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage of the azepane ring under strong oxidizing conditions.
Reduction: : It is reducible at the benzamide moiety to potentially yield an amine derivative.
Substitution: : Nucleophilic substitutions at the pyrazolopyrimidine core or the azepane ring are possible with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Sodium methoxide (NaOMe) in methanol for methanolysis reactions.
Major Products Formed
Oxidation: : Cleavage products with smaller molecular fragments.
Reduction: : Amine derivatives.
Substitution: : Substituted pyrazolopyrimidine derivatives with new functional groups attached.
科学研究应用
Chemistry
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide serves as a building block for synthesizing novel heterocyclic compounds, due to its functional group versatility and stability.
Biology
The compound is explored for its potential as a bioactive molecule, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its interaction with biological targets is under active investigation.
Medicine
In pharmaceutical research, the compound shows promise in drug development due to its ability to interact with specific molecular targets, influencing pathways involved in disease states.
Industry
Its structural features make it a candidate for material science applications, including the development of functional materials with specific electronic or photonic properties.
作用机制
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the action of certain kinases involved in cellular signaling pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Similar structure with a piperidine ring instead of an azepane.
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Contains a morpholine ring.
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Features a pyrrolidine ring.
Uniqueness
The presence of an azepane ring in N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide distinguishes it from similar compounds, potentially leading to unique biological activities and improved pharmacokinetic properties.
属性
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c1-16-11-17(2)13-18(12-16)22(29)23-7-10-28-21-19(14-26-28)20(24-15-25-21)27-8-5-3-4-6-9-27/h11-15H,3-10H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFPFBBZGTIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2773521.png)
![7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2773522.png)
![2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)
![N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2773529.png)
![2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2773530.png)
![N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide](/img/structure/B2773531.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2773533.png)



![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2773539.png)

![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)
